Azatepa is a phosphoramide. Azetepa is an azirine-based thiotepa derivative with alkylating activity. Azetepa is able to alkylate and crosslink DNA, causing DNA damages and eventually an inhibition of cellular proliferation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bivalent BRD4 Inhibitor AZD5153 is an orally bioavailable bivalent inhibitor of bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor AZD5153 selectively binds to the acetylated lysine recognition motifs in two bromodomains in the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dysregulates expression of target genes, which leads to the downregulation of the expression of certain growth-promoting genes, induces apoptosis and inhibits the proliferation of BRD4-overexpressing tumor cells. BRD4, a member of the human bromodomain and extra-terminal (BET) family of proteins, is a transcriptional regulator that is overexpressed in certain tumor cells and plays an important role in cellular proliferation.
AZD5718 is a potent and selective FLAP inhibitor (IC50 = 2.0 nM) for Treatment of Coronary Artery Disease. AZD5718 demonstrated a dose dependent and greater than 90% suppression of leukotriene production over 24 h. Preclinical toxicology studies in rat and dog did not show any serious adverse events of clinical significance. Currently, AZD5718 is evaluated in a phase 2a study for treatment of coronary artery disease.
AZD-5153 HNT salt, is a 6-hydroxy-2-naphthoic acid salt of AZD-5153. AZD 5153 a potetn and selective orally available, bivalent inhibitor of the bromodomain and extraterminal (BET) protein BRD4 (IC50 = 5 nM). AZD5153 is highly Active against Hematologic Malignancies.
AZD 5991 is an inhibitor of myeloid cell leukemia-1 (Mcl-1; IC50 = 0.72 nM). It is selective for Mcl-1 over Bcl-2, Bcl-xL, Bcl-W, and Bfl-1 (IC50s = 20, 36, 49, and 24 µM, respectively). AZD 5991 decreases the viability of MV4-11 acute myeloid leukemia (AML) and MOLP-8 multiple myeloma (MM) cells with EC50 values of 24 and 33 nM, respectively. It disrupts formation of the Mcl-1-Bak complex and induces apoptosis in MOLP-8 cells when used at a concentration of 500 nM. AZD 5991 induces complete tumor regression in MV4-11 and MOLP-8 mouse xenograft models when administered at a single dose of 100 mg/kg. AZD5991 is a potent and selective Mcl-1 inhibitor for treatment of hematologic cancers. AZD5991 is a rationally designed macrocycle with sub-nanomolar affinity for Mcl-1. AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1.
AZD 5904 is an irreversible inhibitor of myeloperoxidase (MPO; IC50 = 0.2 µM in a cell-free assay). It enhances decreases in the mitochondrial membrane potential in, and the viability of, MOLM-14 acute myeloid leukemia (AML) cells when used in combination with cytarabine. AZD 5904 (75 µmol/kg) prevents high-fat diet-induced increases in microvascular blood flow and microvascular blood volume in rats. AZD5904 is a potent orally bioavailable MPO inhibitor. In preclinical studies, AZD5904 inhibited the isolated MPO enzyme with an IC50 of 140 nM and was approximately equipotent in assays of rat and mouse MPO enzyme activity. Cross over to other species has not been investigated. AZD5904 was > 10-fold selective for the related peroxide enzymes lactoperoxidase (LPO) and thyroid peroxidase (TPO) and > 70-fold selective against a panel of other targets. AZD5904 dose dependently reduced MPO activity in a rat peritonitis model with an estimated plasma IC50 of 5 μmol/L (~1.3 μg/mL) and elicited protective effects at comparable plasma exposures in a mouse Experimental Autoimmune Encephalomyelitis (EAE) model, although effects were not consistently reproduced. AZD5904 was in development for multiple sclerosis and COPD and has been evaluated in single and multiple dose studies in healthy volunteers.